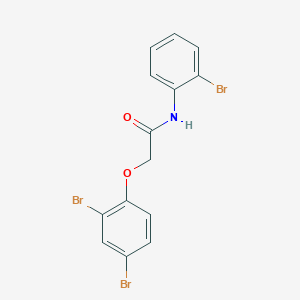![molecular formula C15H16ClF3N2O3 B284619 N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]azepane-1-carboxamide](/img/structure/B284619.png)
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]azepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]azepane-1-carboxamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]azepane-1-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins in the body, which can lead to the suppression of certain disease processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects on the body. These effects can include changes in gene expression, alterations in protein activity, and changes in cellular metabolism. However, the exact effects can vary depending on the specific application and dosage used.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]azepane-1-carboxamide in lab experiments is its high potency and specificity. This makes it an ideal tool for studying the function of certain proteins or enzymes in the body. However, one of the limitations of using this compound is that it can be difficult and expensive to synthesize, which can limit its availability for use in research.
Future Directions
There are many potential future directions for the use of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]azepane-1-carboxamide in scientific research. Some of these include:
1. Further studies on its potential as a therapeutic agent for the treatment of various diseases.
2. Development of new synthesis methods that are more efficient and cost-effective.
3. Studies on its potential as a tool for studying the function of certain proteins in the body.
4. Investigation of its effects on different cell types and in vivo models.
5. Development of new derivatives with improved properties and efficacy.
Conclusion:
This compound is a chemical compound that has shown great potential in various fields of scientific research. Its high potency and specificity make it an ideal tool for studying the function of certain proteins or enzymes in the body. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]azepane-1-carboxamide involves a series of chemical reactions that can be performed in a laboratory setting. The most commonly used method involves the reaction of 5-chloro-2-(trifluoromethyl)phenol with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then reacted with azepane-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide to obtain this compound.
Scientific Research Applications
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]azepane-1-carboxamide has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as a tool for studying the function of certain proteins in the body.
Properties
Molecular Formula |
C15H16ClF3N2O3 |
|---|---|
Molecular Weight |
364.75 g/mol |
IUPAC Name |
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]azepane-1-carboxamide |
InChI |
InChI=1S/C15H16ClF3N2O3/c16-10-5-6-11-12(9-10)24-15(23-11,14(17,18)19)20-13(22)21-7-3-1-2-4-8-21/h5-6,9H,1-4,7-8H2,(H,20,22) |
InChI Key |
NFMXCTYYFBTQOB-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)NC2(OC3=C(O2)C=C(C=C3)Cl)C(F)(F)F |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2(OC3=C(O2)C=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284536.png)
![2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B284537.png)
![N-(2-fluorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284538.png)
![N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284540.png)
![N-(1-naphthyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284541.png)
![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284543.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284545.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284546.png)
![3-[2-oxo-2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284548.png)
![5-(4-bromophenyl)-3-ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284553.png)
![6-ethyl-3-isobutylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284554.png)



